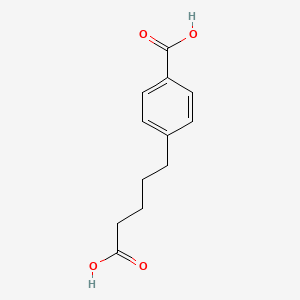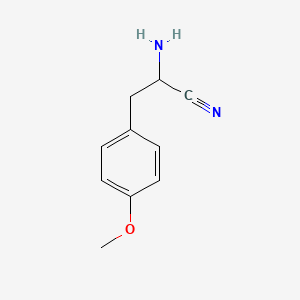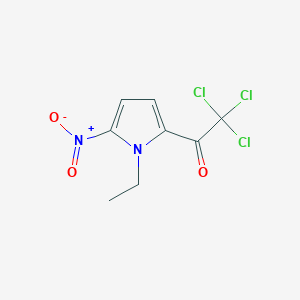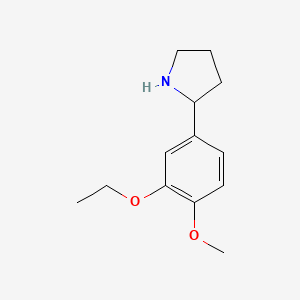
3-Chloro-5-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-isopropylpyridine is a chemical compound with the molecular formula C8H10ClN and a molecular weight of 155.62 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position and an isopropyl group at the fifth position on the pyridine ring. This compound is primarily used in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-isopropylpyridine typically involves the chlorination of 5-isopropylpyridine. One common method is the reaction of 5-isopropylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . Another method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of chlorine gas to a solution of 5-isopropylpyridine in an inert solvent, followed by purification through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-5-isopropylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed:
Nucleophilic Substitution: 3-Amino-5-isopropylpyridine, 3-Mercapto-5-isopropylpyridine.
Oxidation: this compound-2-carboxylic acid.
Reduction: 3-Chloro-5-isopropylpiperidine.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-isopropylpyridine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: Research on its derivatives has shown potential in developing new therapeutic agents.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-isopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the isopropyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access . Additionally, it can modulate receptor activity by binding to allosteric sites, altering the receptor’s conformation and function .
Vergleich Mit ähnlichen Verbindungen
3-Chloropyridine: Lacks the isopropyl group, making it less hydrophobic and less sterically hindered.
5-Isopropylpyridine: Lacks the chlorine atom, resulting in different reactivity and binding properties.
3-Chloro-2-methylpyridine: Has a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
Uniqueness: 3-Chloro-5-isopropylpyridine is unique due to the combined presence of the chlorine atom and the isopropyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C8H10ClN |
|---|---|
Molekulargewicht |
155.62 g/mol |
IUPAC-Name |
3-chloro-5-propan-2-ylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6(2)7-3-8(9)5-10-4-7/h3-6H,1-2H3 |
InChI-Schlüssel |
WBBYZSJZJYVMLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CN=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Spiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B12099622.png)










